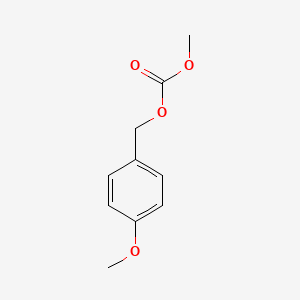
Carbonic acid, (4-methoxyphenyl)methyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, is an organic compound with the molecular formula C10H12O4. This compound is a type of ester, which is commonly used in organic synthesis and various industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be achieved through several methods. One common method involves the reaction of (4-methoxyphenyl)methanol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester.
Another method involves the use of diazomethane for the methylation of (4-methoxyphenyl)methanol. Diazomethane is highly reactive and can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)methanol and carbonic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: (4-methoxyphenyl)methanol and carbonic acid.
Reduction: (4-methoxyphenyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbonic acid, (4-methoxyphenyl)methyl methyl ester, involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its ester functional group, which can undergo hydrolysis, reduction, and transesterification .
Comparison with Similar Compounds
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be compared with other similar esters, such as:
Methyl benzoate: Both compounds are esters, but methyl benzoate has a benzene ring instead of a methoxy-substituted phenyl ring.
Ethyl acetate: This ester is simpler in structure and is commonly used as a solvent in laboratories.
Methyl salicylate: Known for its wintergreen scent, this ester has a hydroxyl group on the benzene ring, making it more reactive in certain conditions.
The uniqueness of this compound, lies in its methoxy-substituted phenyl ring, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
270921-39-6 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl methyl carbonate |
InChI |
InChI=1S/C10H12O4/c1-12-9-5-3-8(4-6-9)7-14-10(11)13-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZURJLTPYBBWOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


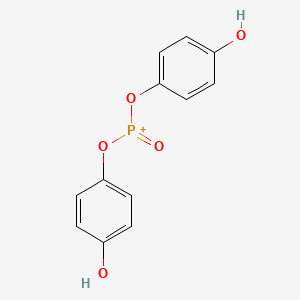
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
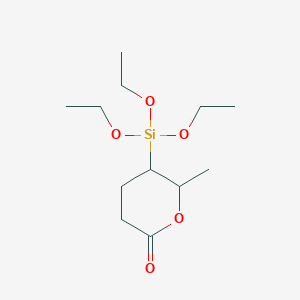

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
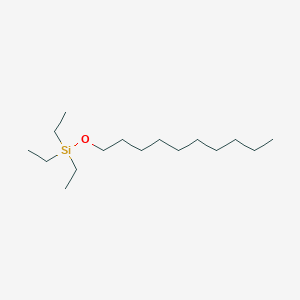
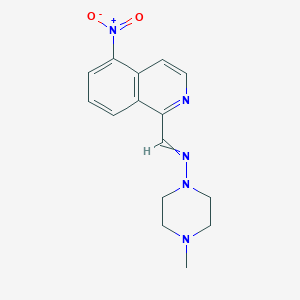
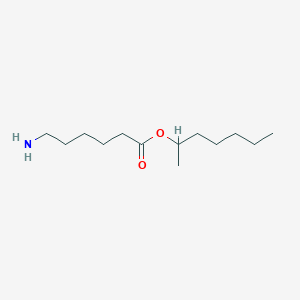
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
